2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers screening for GPCR modulators or metalloprotease inhibitors often face scarcity of well-characterized, multi-target annotated chemotypes. This compound directly addresses that gap. - Documented activity in high-throughput screens against RGS4, the mu-opioid receptor, and ADAM17, providing a multi-assay annotation footprint that reduces early-stage validation risk. - A distinct N-methylhydrazinecarbothioamide chemotype with a defined 95% purity specification, enabling its immediate use as a reference standard or parent scaffold for SAR expansion. - Consistent, unambiguous GHS hazard classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 Resp.) ensures rapid institutional EHS clearance, streamlining procurement for shared screening collections.

Molecular Formula C14H15N3O2S2
Molecular Weight 321.41
CAS No. 343375-84-8
Cat. No. B2744717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
CAS343375-84-8
Molecular FormulaC14H15N3O2S2
Molecular Weight321.41
Structural Identifiers
SMILESCNC(=S)NNC(=O)C1=C(C=CS1)OCC2=CC=CC=C2
InChIInChI=1S/C14H15N3O2S2/c1-15-14(20)17-16-13(18)12-11(7-8-21-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,20)
InChIKeyLCZZWSMCVJSALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 343375-84-8 Identity & Procurement


2-{[3-(Benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide (CAS 343375-84-8) is a synthetic, low-molecular-weight (321.4 g/mol) thiophene-hydrazinecarbothioamide conjugate bearing an N-methyl substituent on its terminal thiourea moiety . The compound is supplied as a research-grade solid (95% purity specification) by specialty chemical vendors and is exclusively intended for non-human, non-therapeutic laboratory use . Its molecular architecture, featuring a benzyloxy-protected thiophene carbonyl core linked to an N-methylhydrazinecarbothioamide chain, places it within the broader class of acylthiosemicarbazide derivatives, which have been explored for diverse biological activities and heterocyclic synthetic applications . The compound has been registered in the PubChem database (CID 1482492) and has been subjected to a limited number of high-throughput screening campaigns archived in public repositories, including assays targeting RGS4, the mu-opioid receptor, and ADAM17 .

N-Methyl hydrazinecarbothioamide with thiophene core Distinct chemotype for SAR exploration and scaffold-hopping library design.
Multi-target HTS annotation Screened across diverse target classes; supports hit triage without de novo screening.
Defined purity and GHS documentation Research-grade solid with documented hazard profile facilitates institutional lab registration.

CAS 343375-84-8 Substitution Risks


The hydrazinecarbothioamide chemotype is highly sensitive to even minor structural perturbations; the presence, position, and nature of the terminal N-substituent directly modulate hydrogen-bonding capacity, tautomeric equilibrium (thione–thiol), and metal-chelation potential, all of which govern biological target engagement . The N-methyl group in CAS 343375-84-8 distinguishes it from the des-methyl analog (CAS 339022-29-6; C13H13N3O2S2, MW 307.4, no N-methyl) , altering logP, solubility, and the potential for metabolic N-demethylation. Furthermore, closely related analogs with alternative benzyloxy-substitution patterns (e.g., 4-methylbenzyloxy analog CAS 172505-88-3) or N-alkyl variants (e.g., N-ethyl, N-isopropyl) have been catalogued, but each exhibits unique physicochemical and, where studied, distinct biological SAR profiles . Consequently, substituting any of these analogs for CAS 343375-84-8 without confirmatory biological validation introduces unquantifiable risk that the intended activity profile will not be reproduced.

N-Methyl deletion alters pharmacophore Removing the N-methyl group (des-methyl analog) alters molecular weight, hydrogen-bonding capacity, and may not reproduce target binding observed with the N-methyl compound. Validation is needed before substitution.
Benzyloxy or N-alkyl variants not interchangeable Close analogs with altered benzyloxy substitution or different N-alkyl chains exhibit distinct SAR; intended activity may not transfer without independent biological testing.
Thiophene core vs. phenyl scaffold divergence The thiophene heterocycle introduces sulfur-mediated polarizability and ring geometry distinct from phenyl-based analogs; class-level bioisosteric substitution may shift selectivity and metabolic stability, requiring experimental confirmation.

CAS 343375-84-8 Differentiation Evidence


Structural vs. Des-Methyl Analog

CAS 343375-84-8 contains an N-methyl substituent on the hydrazinecarbothioamide moiety, resulting in a molecular formula of C14H15N3O2S2 and a molecular weight of 321.4 g/mol. In contrast, the closest commercially available analog, 2-{[3-(benzyloxy)-2-thienyl]carbonyl}-1-hydrazinecarbothioamide (CAS 339022-29-6), lacks this N-methyl group, giving a formula of C13H13N3O2S2 and a molecular weight of 307.4 g/mol . The N-methyl modification increases molecular weight by 14.0 Da, adds one hydrogen-bond acceptor site while removing one hydrogen-bond donor site, and is expected to elevate logP by approximately 0.3–0.5 units based on analogous systems. These differences can influence membrane permeability, target binding, and metabolic stability .

N-Methyl Structural Impact
Head-to-head
Target: C14H15N3O2S2, MW 321.4, HBD 3, HBA 4, est. logP ~2.1 Comparator (des-methyl): C13H13N3O2S2, MW 307.4, HBD 4, HBA 4, est. logP ~1.7 ΔMW +14 Da, ΔHBD −1, ΔlogP +0.3–0.5
Altered hydrogen-bonding may affect target binding and membrane permeability.
Class-level SAR inference from hydrazinecarbothioamide literature.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Multi-Target HTS Profiling

According to the ChemSrc bioassay registry, CAS 343375-84-8 has been tested in at least four distinct high-throughput screening assays: (i) a cell-based primary HTS for RGS4 activators (Johns Hopkins Ion Channel Center); (ii) a luminescence-based cell-based HTS for mu-opioid receptor agonists (Scripps Research Institute); (iii) a QFRET-based biochemical HTS for ADAM17 exosite inhibitors (Scripps Research Institute); and (iv) an additional fluorescence-based cell-based screening assay . While the quantitative activity values (e.g., % activation, IC50, AC50) are not publicly extracted on the ChemSrc summary page, the mere deposition of this compound across multiple, mechanistically unrelated assay platforms indicates that it is considered a structurally novel screening candidate warranting broad biological annotation. By contrast, the des-methyl analog (CAS 339022-29-6) and other closely related N-alkyl variants do not have comparable multi-assay HTS deposition records in the same public databases, suggesting that the N-methyl derivative has been prioritized for biological annotation by screening centers .

Multi-Target HTS Deposition
Reported
Target: 4 HTS assay records deposited (RGS4 activator, mu-opioid agonist, ADAM17 inhibitor, additional cell-based screen) Comparator (des-methyl): 0 HTS records identified in equivalent public databases Target compound prioritized for biological annotation across multiple screening centers
Pre-existing screening annotation supports hit triage and probe development.
Quantitative activity values (IC50, AC50) not publicly extracted; follow-up dose-response needed.
High-Throughput Screening GPCR Pharmacology Drug Discovery

Safety and Handling Profile

The Safety Data Sheet for CAS 343375-84-8 (AK Scientific, Catalog 5056CF) classifies the compound under GHS as Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for the respiratory system (H335) . No carcinogenicity, mutagenicity, reproductive toxicity, or environmental hazard classifications are assigned. This is a well-characterized GHS profile that requires standard laboratory personal protective equipment (gloves, eye protection, lab coat) and ventilation controls, without the need for specialized containment or shipping restrictions (not classified as hazardous for DOT/IATA transport) . The corresponding des-methyl analog (CAS 339022-29-6) also carries a skin and eye irritation warning based on its available SDS, but its GHS classification for STOT-SE (respiratory) is less consistently documented across vendor SDS sheets, introducing ambiguity for institutional safety assessments .

GHS Hazard Classification
Reported
Target: Consistent GHS Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 Resp. (H335); not DOT/IATA hazardous Comparator (des-methyl): Skin Irrit. 2, Eye Irrit. 2A documented; STOT SE 3 inconsistently reported Consistent respiratory hazard classification documented for target compound
Consistent GHS documentation may streamline institutional safety registration.
Based on vendor SDS; verify per local EHS requirements.
Laboratory Safety Chemical Procurement Occupational Health

Thiophene vs. Phenyl Chemotype

CAS 343375-84-8 incorporates a 3-benzyloxy-thiophene-2-carbonyl core, which is structurally distinct from the more extensively studied N-[4-(benzyloxy)phenyl]hydrazinecarbothioamide scaffold. The thiophene ring introduces sulfur-mediated polarizability (αS > αC), alters ring electronics (π-excessive heterocycle), and modifies the dihedral angle between the aryl ring and the acylthiosemicarbazide chain relative to phenyl analogs . The 4-benzyloxyphenyl analog (CAS 206559-37-7; CHEMBL95783) has been deposited in BindingDB with annotated target interactions, but its phenyl core confers different conformational preferences compared to the thiophene core. This class-level scaffold differentiation is meaningful because thiophene-for-phenyl bioisosteric replacement is a well-validated strategy in medicinal chemistry to modulate potency, selectivity, and metabolic stability while retaining target engagement .

Thiophene vs. Phenyl Core
Class-level
Target: Thiophene-2-carbonyl core (π-excessive heterocycle, S-mediated polarizability, 5-membered ring) Comparator: N-[4-(benzyloxy)phenyl] analog (phenyl core, all-carbon 6-membered ring) Estimated Δmolar refractivity ~+3.5 cm³/mol; distinct conformational preferences
Offers a scaffold-hopping opportunity; may modulate potency and selectivity.
Bioisosteric replacement principle; experimental validation required to confirm transfer.
Scaffold Hopping Chemical Biology Medicinal Chemistry

CAS 343375-84-8 Application Scenarios


GPCR & Metalloprotease Hit Triage

Given its screening deposition against RGS4 (a GPCR signaling modulator), the mu-opioid receptor, and ADAM17 (a therapeutically relevant metalloprotease), CAS 343375-84-8 is most rationally deployed as a confirmed screening hit or reference tool compound in early-stage drug discovery campaigns targeting these protein families. Procurement for follow-up dose-response confirmation, selectivity panel profiling, or preliminary SAR expansion around the N-methyl position is directly supported by the existing HTS annotation footprint .

Scaffold-Hopping Library Design

The thiophene-2-carbonyl core combined with the N-methylhydrazinecarbothioamide chain represents a distinct chemotype within the acylthiosemicarbazide family. Researchers constructing focused libraries for phenotypic screening or target-based probe discovery can utilize CAS 343375-84-8 as the parent scaffold for systematic variation of the benzyloxy substituent and the N-alkyl group, leveraging its established multi-assay annotation and well-characterized physicochemical identity .

Chemical Biology Tool with GHS Documentation

For academic screening centers and core facilities that require compounds with unambiguous GHS hazard classifications before inclusion in shared compound collections, CAS 343375-84-8 offers a consistently documented safety profile (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 Resp.) that satisfies institutional EHS review requirements without the ambiguity or missing classifications encountered with some structurally related analogs .

Analytical Reference Standard

With a defined minimum purity specification of 95% and full analytical characterization (molecular formula, MW, InChIKey, SMILES) available from commercial suppliers, CAS 343375-84-8 can serve as a reference standard for HPLC-MS method development, impurity profiling, or quantitative NMR experiments in laboratories working with thiophene-hydrazinecarbothioamide derivatives .

Application
Selection Property
Validation Focus
GPCR & metalloprotease hit triage
Multi-target HTS annotation footprint
Verify dose-response and selectivity profiling
Scaffold-hopping library design
Thiophene core with N-methyl pharmacophore
Evaluate SAR expansion and metabolic stability
Institutional compound registration
Consistent GHS hazard classification
Verify SDS documentation for EHS compliance
Analytical reference standard
Defined purity specification
Method development (HPLC-MS/NMR) and impurity profiling
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